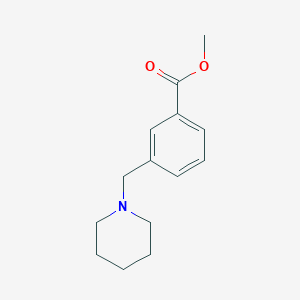

Methyl 3-(piperidin-1-ylmethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-(piperidin-1-ylmethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(piperidin-1-ylmethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(piperidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOMIJDQGNNOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428136 | |

| Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73278-90-7 | |

| Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing methyl 3-(piperidin-1-ylmethyl)benzoate, a valuable intermediate in pharmaceutical research and drug development. The document delves into the two primary and most efficient synthetic strategies: the direct alkylation of piperidine and the reductive amination of methyl 3-formylbenzoate. A detailed, step-by-step experimental protocol for the alkylation pathway is provided, complete with characterization data and safety considerations. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Applications

Methyl 3-(piperidin-1-ylmethyl)benzoate (CAS No. 73278-90-7) is a key building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a substituted aromatic ring coupled with a piperidine moiety, is a common motif in compounds targeting the central nervous system. The piperidine ring can influence solubility, lipophilicity, and metabolic stability, while the benzoate portion provides a handle for further chemical modification, making this compound a versatile intermediate in the development of novel therapeutics.

Strategic Analysis of Synthetic Pathways

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate can be approached through several methodologies. This guide will focus on the two most logical and widely applicable strategies: direct N-alkylation and reductive amination.

Pathway A: Direct N-Alkylation of Piperidine

This is a classical and straightforward approach based on the nucleophilic substitution reaction between piperidine and a suitable electrophile. The most common electrophile for this transformation is methyl 3-(bromomethyl)benzoate.

Mechanism: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[2]

Caption: Reductive amination of methyl 3-formylbenzoate with piperidine.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent commonly used for reductive aminations. [3]It is less reactive than sodium borohydride, allowing for the one-pot reaction without significant reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is another suitable reagent, though it is more toxic. [3][4]* Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction, as they are compatible with the reducing agent and effectively dissolve the reactants.

-

pH: The reaction is often carried out under mildly acidic conditions to facilitate the formation of the iminium ion.

Detailed Experimental Protocol: N-Alkylation Pathway

This section provides a detailed, step-by-step protocol for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate via the direct N-alkylation of piperidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 3-(bromomethyl)benzoate | ≥97% | Sigma-Aldrich |

| Piperidine | ≥99%, redistilled | Acros Organics |

| Anhydrous Potassium Carbonate (K2CO3) | ≥99%, powdered | Fisher Scientific |

| Acetonitrile (CH3CN) | Anhydrous, ≥99.8% | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker |

| Hexanes | ACS Grade | J.T. Baker |

| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous Solution | Lab Prepared |

| Brine | Saturated NaCl(aq) | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO4) | ≥97% | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(bromomethyl)benzoate (10.0 g, 43.6 mmol, 1.0 equiv).

-

Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask, followed by piperidine (5.2 mL, 52.3 mmol, 1.2 equiv) and powdered anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Workup: After the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford methyl 3-(piperidin-1-ylmethyl)benzoate as a colorless to pale yellow oil.

Characterization Data

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (m, 2H), 7.40 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 3.90 (s, 3H), 3.50 (s, 2H), 2.40 (br s, 4H), 1.60 (m, 4H), 1.45 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.0, 138.5, 133.5, 130.0, 129.0, 128.5, 128.0, 63.5, 54.5, 52.0, 26.0, 24.5 |

| MS (ESI) | m/z 234.15 [M+H]⁺ |

Safety and Handling

-

Methyl 3-(bromomethyl)benzoate: is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperidine: is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

-

Acetonitrile: is flammable and toxic. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is readily achievable through established organic chemistry methodologies. The direct N-alkylation of piperidine with methyl 3-(bromomethyl)benzoate offers a high-yielding and straightforward approach. Alternatively, reductive amination provides a robust and versatile method. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. This guide provides the necessary technical details for the successful synthesis and characterization of this important chemical intermediate.

References

-

ResearchGate. Procedure for N-alkylation of Piperidine? Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(piperidin-1-ylmethyl)benzoate: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of methyl 3-(piperidin-1-ylmethyl)benzoate, a molecule of interest in medicinal chemistry and drug development. Drawing upon data from analogous structures and established chemical principles, this document will delve into its chemical architecture, physicochemical properties, likely synthetic pathways, and potential pharmacological relevance for researchers, scientists, and professionals in the field.

Molecular Structure and Identification

Methyl 3-(piperidin-1-ylmethyl)benzoate is a tertiary amine and an ester. Its structure consists of a central benzene ring substituted at the meta position with a methyl ester group and a piperidin-1-ylmethyl group. The piperidine ring is a saturated heterocycle, which can adopt a chair conformation.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | Calculated |

| Molecular Weight | 233.31 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)CN2CCCCC2 | Predicted |

| InChI Key | (Predicted) | Predicted |

Physicochemical Properties

Direct experimental data for the physicochemical properties of methyl 3-(piperidin-1-ylmethyl)benzoate are not extensively published. However, we can infer its likely characteristics based on its structure and data from closely related analogs such as methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate[2].

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Physical State | Colorless to pale yellow oil or low-melting solid | Similar benzoate esters are often liquids or low-melting solids at room temperature. |

| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and polar functional groups suggest a high boiling point. |

| Melting Point | Not readily predicted; likely < 50 °C | Dependent on crystal packing forces. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The ester and hydrocarbon portions confer organic solubility, while the tertiary amine offers some limited aqueous solubility, especially at acidic pH. |

| pKa | ~8.5 - 9.5 (for the piperidinium ion) | The piperidine nitrogen is basic; its pKa is expected to be in the typical range for tertiary amines. |

| LogP | ~2.5 - 3.5 | The molecule has both hydrophobic (benzene ring, piperidine alkyl chain) and hydrophilic (ester, tertiary amine) features, suggesting moderate lipophilicity. |

Synthesis and Purification

The most direct and logical synthetic route to methyl 3-(piperidin-1-ylmethyl)benzoate is the esterification of its corresponding carboxylic acid precursor, 3-(piperidin-1-ylmethyl)benzoic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for methyl 3-(piperidin-1-ylmethyl)benzoate.

Detailed Experimental Protocol (Hypothetical)

Rationale: This protocol is based on the standard Fischer esterification, a robust and well-established method for converting carboxylic acids to methyl esters using an excess of methanol as both reagent and solvent, with a strong acid catalyst.

-

Reaction Setup: To a solution of 3-(piperidin-1-ylmethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Reaction: Warm the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. The pH should be adjusted to ~8-9.

-

Solvent Removal and Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectra based on the chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl ester, benzylic, and piperidine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| Aromatic (C2-H, C4-H, C5-H, C6-H) | Multiplet | 7.20 - 8.00 | 4H |

| Methyl Ester (-OCH₃) | Singlet | ~3.90 | 3H |

| Benzylic (-CH₂-) | Singlet | ~3.50 | 2H |

| Piperidine (α-CH₂) | Multiplet | ~2.40 | 4H |

| Piperidine (β,γ-CH₂) | Multiplet | ~1.40 - 1.60 | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon framework.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~167 |

| Aromatic (quaternary) | ~130 - 140 |

| Aromatic (CH) | ~128 - 132 |

| Benzylic (-CH₂-) | ~63 |

| Methyl Ester (-OCH₃) | ~52 |

| Piperidine (α-C) | ~54 |

| Piperidine (β-C) | ~26 |

| Piperidine (γ-C) | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1720 | Strong |

| C-O (Ester) | Stretch | ~1280 | Strong |

| C-H (Aromatic) | Stretch | > 3000 | Medium |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | Medium |

| C-N (Amine) | Stretch | ~1100 - 1200 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: m/z 234.1489 for C₁₄H₂₀NO₂⁺

Potential Applications and Pharmacological Relevance

While specific biological activity for methyl 3-(piperidin-1-ylmethyl)benzoate is not documented, its structural motifs are present in numerous pharmacologically active molecules. The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting the central nervous system (CNS).

Logical Relationship of Structural Features to Potential Activity

Caption: Relationship between structural components and potential biological activities.

-

Central Nervous System (CNS) Activity: Derivatives of piperidine are known to interact with a variety of CNS receptors, including opioid, dopamine, and serotonin receptors. The overall lipophilicity of this molecule suggests it may have the potential to cross the blood-brain barrier.

-

Enzyme Inhibition: The benzoate moiety can participate in hydrogen bonding and π-stacking interactions within enzyme active sites. For example, some piperidine-containing compounds act as acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease[3].

-

Antimicrobial Properties: Some tertiary amines and their derivatives have demonstrated antimicrobial activity[4].

Safety and Handling

Specific toxicology data for methyl 3-(piperidin-1-ylmethyl)benzoate are not available. However, based on related compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. The parent compound, 3-(piperidin-1-ylmethyl)benzoic acid, is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate is a compound with significant potential for further investigation in the field of drug discovery. While direct experimental data is sparse, its synthesis is readily achievable through standard esterification of the corresponding carboxylic acid. Its structural features, particularly the presence of the piperidine ring, suggest that it could serve as a valuable building block for the development of novel therapeutics, especially those targeting the central nervous system. Further research is warranted to synthesize this compound, confirm its physicochemical and spectroscopic properties, and evaluate its biological activity in various assays.

References

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

-

PubChem. Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 3-piperidin-1-ylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

precisionFDA. 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. Available at: [Link]

-

MySkinRecipes. Methyl 4-(piperidin-3-yl)benzoate hydrochloride. Available at: [Link]

-

Chemsrc. Methyl benzoate. Available at: [Link]

-

Ávila, R. M. D., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630. Available at: [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

-

MySkinRecipes. Piperidin-4-ylmethyl benzoate hydrochloride. Available at: [Link]

-

SpectraBase. Methyl 3-methyl benzoate. Available at: [Link]

-

FooDB. (2020). Showing Compound Methyl benzoate (FDB012198). Available at: [Link]

-

ResearchGate. (1977). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available at: [Link]

-

PubMed. (1995). 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. Available at: [Link]

-

Hekserij.nl. (2025). Methyl benzoate Safety Data Sheet. Available at: [Link]

-

Pharmaffiliates. (R)-N-(1-(3-(2-Cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)formamide. Available at: [Link]

-

NIST. Benzoic acid, methyl ester. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

- Google Patents. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.

- Google Patents. (1972). Process for the production of methyl benzoate. US3696141A.

-

SpectraBase. Benzoate. Available at: [Link]

Sources

spectroscopic data (NMR, IR, MS) for methyl 3-(piperidin-1-ylmethyl)benzoate

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 3-(piperidin-1-ylmethyl)benzoate

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of methyl 3-(piperidin-1-ylmethyl)benzoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of this and similar molecules. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from analogous structures.

Introduction and Rationale

Methyl 3-(piperidin-1-ylmethyl)benzoate is a tertiary amine and a benzoate ester. This structural motif is of interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals and the ester functionality which can act as a pro-drug. Accurate synthesis and unambiguous characterization are therefore paramount for any research and development program involving this scaffold. This document outlines a reliable synthetic route and provides a detailed predictive analysis of the expected spectroscopic data (NMR, IR, and MS) based on foundational principles and data from closely related compounds.

Synthetic Protocol: A Validated Approach

The synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate can be efficiently achieved through a two-step process starting from methyl 3-methylbenzoate. This approach ensures high yields and simplifies purification.

Step 1: Bromination of the Benzylic Position

The initial step involves the free-radical bromination of the methyl group on the aromatic ring. This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

-

To a solution of methyl 3-methylbenzoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate.

Step 2: Nucleophilic Substitution with Piperidine

The second step is a standard nucleophilic substitution where the bromide is displaced by piperidine to form the final product.

Experimental Protocol:

-

Dissolve the crude methyl 3-(bromomethyl)benzoate from the previous step in a polar aprotic solvent like acetonitrile or DMF.

-

Add piperidine (2.2 equivalents) to the solution. The excess piperidine also acts as a base to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove the piperidinium bromide salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(piperidin-1-ylmethyl)benzoate.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to methyl 3-(piperidin-1-ylmethyl)benzoate.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for methyl 3-(piperidin-1-ylmethyl)benzoate. These predictions are based on the analysis of its constituent functional groups and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | d | 1H | Ar-H | Aromatic proton ortho to the ester, deshielded by the carbonyl. |

| ~7.85 | s | 1H | Ar-H | Aromatic proton between the two substituents. |

| ~7.40 | t | 1H | Ar-H | Aromatic proton meta to the ester. |

| ~7.30 | d | 1H | Ar-H | Aromatic proton ortho to the alkyl chain. |

| 3.91 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| 3.55 | s | 2H | -CH₂ -N | Singlet for the benzylic protons connecting the ring and piperidine. |

| ~2.40 | t | 4H | Piperidine H α | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |

| ~1.60 | m | 4H | Piperidine H β | Protons on the β-carbons of the piperidine ring. |

| ~1.45 | m | 2H | Piperidine H γ | Proton on the γ-carbon of the piperidine ring. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C =O | Carbonyl carbon of the ester. |

| ~138.0 | Ar-C | Quaternary aromatic carbon attached to the -CH₂- group. |

| ~133.0 | Ar-C H | Aromatic CH carbon. |

| ~130.5 | Ar-C | Quaternary aromatic carbon attached to the ester group. |

| ~129.0 | Ar-C H | Aromatic CH carbon. |

| ~128.5 | Ar-C H | Aromatic CH carbon. |

| ~128.0 | Ar-C H | Aromatic CH carbon. |

| ~63.0 | -C H₂-N | Benzylic carbon. |

| ~54.0 | Piperidine C α | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~52.0 | -OC H₃ | Methyl ester carbon. |

| ~26.0 | Piperidine C β | β-carbons of the piperidine ring. |

| ~24.0 | Piperidine C γ | γ-carbon of the piperidine ring. |

Diagram of Key NMR Correlations:

Caption: Predicted key proton chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the ester and the aromatic and aliphatic C-H bonds.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2800 | Medium-Strong | Aliphatic C-H stretch (piperidine and -CH₂-) |

| ~1720 | Strong | C=O stretch (ester carbonyl)[1] |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring)[1] |

| ~1280 | Strong | C-O stretch (ester)[1] |

| ~1100 | Medium | C-N stretch (tertiary amine) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 219. The molecular formula is C₁₃H₁₇NO₂.

-

Key Fragments:

-

m/z = 218 (M-1): Loss of a hydrogen atom.

-

m/z = 188 (M-31): Loss of the methoxy group (-OCH₃).

-

m/z = 160 (M-59): Loss of the carbomethoxy group (-COOCH₃).

-

m/z = 98: Piperidinylmethyl cation ([

⁺]). This is expected to be a very prominent peak due to the stability of the iminium ion. -

m/z = 84: Piperidine radical cation.

-

Conclusion

This guide provides a robust framework for the synthesis and spectroscopic characterization of methyl 3-(piperidin-1-ylmethyl)benzoate. The provided protocols are based on well-established chemical transformations, and the predicted spectroscopic data offer a reliable reference for researchers. By understanding the underlying principles of how each structural component influences the spectral output, scientists can confidently synthesize and verify this and related molecules, accelerating their research and development efforts.

References

-

Provide the IR spectrum analysis for methyl benzoate. Brainly.com. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(piperidin-1-ylmethyl)benzoate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(piperidin-1-ylmethyl)benzoate, a Mannich base with potential applications in medicinal chemistry and organic synthesis. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, its structural characteristics firmly place it within the well-established class of compounds synthesized via the Mannich reaction. This guide will delve into the probable synthetic methodology, reaction mechanism, and key characterization data. Furthermore, we will explore the broader scientific context of this molecule by examining the biological activities of structurally related compounds, thereby highlighting its potential as a scaffold in drug discovery.

Introduction: A Member of the Mannich Base Family

Methyl 3-(piperidin-1-ylmethyl)benzoate (CAS No. 73278-90-7) is an organic compound characterized by a benzoate core substituted with a piperidin-1-ylmethyl group at the meta position. Its chemical structure suggests its classification as a Mannich base. The Mannich reaction, named after Carl Mannich, is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[1] This versatile reaction has been a cornerstone in synthetic organic chemistry for over a century, enabling the construction of a vast array of complex molecules, including many pharmaceuticals and natural products.

The history of methyl 3-(piperidin-1-ylmethyl)benzoate is intrinsically linked to the history and development of the Mannich reaction itself. This powerful carbon-carbon bond-forming reaction provides a straightforward and efficient route to β-amino carbonyl compounds and their derivatives.

Table 1: Physicochemical Properties of Methyl 3-(piperidin-1-ylmethyl)benzoate

| Property | Value | Source |

| CAS Number | 73278-90-7 | [2] |

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Molecular Weight | 233.31 g/mol | |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Purity | Typically ≥95% | [2] |

Synthesis via the Mannich Reaction: A Probable and Efficient Route

The most logical and widely applicable method for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate is the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen compound (methyl benzoate), an aldehyde (formaldehyde), and a secondary amine (piperidine).[3][4]

The Underlying Mechanism

The Mannich reaction proceeds through a series of well-understood steps:

-

Formation of the Eschenmoser-like salt precursor: Piperidine reacts with formaldehyde to form an iminium ion, a key electrophilic intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of methyl benzoate acts as the nucleophile, attacking the iminium ion. This step is an electrophilic aromatic substitution, with the aminomethyl group adding to the benzene ring. Due to the directing effects of the methyl ester group, the substitution is expected to occur at the meta position.

The overall transformation results in the formation of the desired methyl 3-(piperidin-1-ylmethyl)benzoate.

Caption: Proposed Mannich reaction pathway for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate.

A Generalized Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of methyl 3-(piperidin-1-ylmethyl)benzoate based on established Mannich reaction protocols.

Materials:

-

Methyl benzoate

-

Piperidine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Ethanol or another suitable solvent

-

Hydrochloric acid (for product isolation)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine and formaldehyde in ethanol. The mixture is typically cooled in an ice bath.

-

Addition of Methyl Benzoate: To the cooled solution, slowly add methyl benzoate with continuous stirring.

-

Reaction: The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like dichloromethane and washed with water.

-

To isolate the product as a hydrochloride salt (which is often a more stable, crystalline solid), the organic layer can be treated with a solution of hydrochloric acid. The precipitated salt is then filtered, washed with a cold solvent, and dried.

-

Alternatively, for the free base, the reaction mixture can be basified with a sodium hydroxide solution and then extracted with an organic solvent.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: A generalized experimental workflow for the synthesis and purification of methyl 3-(piperidin-1-ylmethyl)benzoate.

Characterization and Analytical Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized methyl 3-(piperidin-1-ylmethyl)benzoate. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzoate ring, the methylene bridge protons, the protons of the piperidine ring, and the methyl ester protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate measurement of the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group, C-N stretching vibrations, and the aromatic C-H and C=C bonds.

Potential Biological Significance and Future Directions

While specific biological activity data for methyl 3-(piperidin-1-ylmethyl)benzoate is not extensively reported, the piperidine and benzylpiperidine moieties are prevalent in a wide range of biologically active compounds.[5][6] Derivatives of piperidine are known to exhibit diverse pharmacological properties, including acting as analgesics, antivirals, and antibacterials.[5]

Recent studies on benzylpiperidine and benzylpiperazine derivatives have highlighted their potential as reversible monoacylglycerol lipase (MAGL) inhibitors, which are of interest for the treatment of neurological disorders.[6] The structural similarity of methyl 3-(piperidin-1-ylmethyl)benzoate to these compounds suggests that it could serve as a valuable building block or a starting point for the design and synthesis of novel therapeutic agents. Further biological evaluation of this compound and its derivatives is warranted to explore its potential in drug discovery.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate, a classic example of a Mannich base, is readily accessible through the robust and efficient Mannich reaction. This technical guide has provided a detailed overview of its probable synthesis, the underlying reaction mechanism, and a generalized experimental protocol. While its own biological profile remains to be fully elucidated, the prevalence of its core structural motifs in pharmacologically active molecules underscores its potential as a valuable compound for researchers in medicinal chemistry and drug development. Future investigations into the biological activities of this and related compounds could unveil novel therapeutic applications.

References

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link].

-

Wikipedia. (2023). Mannich reaction. Available at: [Link].

- G. S. S. Kumar, et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.

-

MDPI. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link].

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). STUDIES ON THE SYNTHESIS AND CHARACTERIZATION OF THE TRANSITION METAL COMPLEXES OF NOVEL MANNICH BASE. Available at: [Link].

-

PubMed Central (PMC). (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link].

- Google Patents. (1972). Process for the production of methyl benzoate.

-

PubMed Central (PMC). (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available at: [Link].

-

UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link].

-

precisionFDA. (n.d.). 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. Available at: [Link].

- Google Patents. (2018). United States Patent.

-

ResearchGate. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Available at: [Link].

- Google Patents. (2015). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.

- Google Patents. (2004). United States Patent.

- Google Patents. (2007). Polymorphs of benzoate salt of 2-[[6-[(3r)-3-amino-1-piperidinyl]. Available at: https://patents.google.

- Google Patents. (1972). Process for the production of methyl benzoate.

- Google Patents. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 3-(piperidin-1-ylmethyl)benzoate

Abstract

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a novel compound, methyl 3-(piperidin-1-ylmethyl)benzoate. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) analysis of its core components—the N-benzylpiperidine-like framework and the methyl benzoate moiety—to postulate its therapeutic potential. Furthermore, we outline a rigorous, multi-stage research program, beginning with in silico predictive modeling to generate data-driven hypotheses, followed by detailed in vitro and in vivo experimental protocols for the validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the investigation of this promising, yet uncharacterized, chemical entity.

Introduction: Deconstructing Methyl 3-(piperidin-1-ylmethyl)benzoate

Methyl 3-(piperidin-1-ylmethyl)benzoate is a small molecule with a molecular formula of C14H19NO2. Its structure is characterized by a central benzene ring substituted with a methyl ester group at the meta-position and a piperidin-1-ylmethyl group. The strategic combination of these functional groups suggests the potential for a range of biological activities, drawing parallels with established pharmacophores.

The piperidine ring is a versatile heterocyclic amine found in numerous natural alkaloids and synthetic drugs, prized for its ability to engage in a variety of molecular interactions.[1] The N-substituted piperidine motif, in particular, is a key feature in many centrally acting agents. The methyl benzoate portion of the molecule, while seemingly simple, can influence the compound's pharmacokinetic properties and may also contribute to its biological activity.

This guide will first explore the potential biological activities of methyl 3-(piperidin-1-ylmethyl)benzoate by examining the known pharmacology of its constituent chemical fragments. Subsequently, a comprehensive in silico and experimental workflow will be detailed to systematically investigate these hypothesized activities.

Postulated Biological Activities Based on Structural Analogs

Neuropharmacological Potential: Targeting Cholinesterases

A significant body of research highlights the importance of the N-benzylpiperidine scaffold in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2][3][4] These compounds typically act by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The structural similarity of methyl 3-(piperidin-1-ylmethyl)benzoate to these N-benzylpiperidine derivatives provides a strong rationale for investigating its potential as a cholinesterase inhibitor.

The piperidine nitrogen is capable of forming key interactions within the active site of cholinesterases, while the benzene ring can engage in π-π stacking interactions, a common feature of many potent inhibitors.

Anticancer Potential: Modulating Metabolic Pathways

Recent studies have identified methyl benzoate derivatives as potential inhibitors of the pentose phosphate pathway (PPP), a metabolic pathway that is often upregulated in cancer cells to support rapid proliferation and combat oxidative stress.[5] By inhibiting key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase, these compounds can selectively target cancer cells. The presence of the methyl benzoate moiety in our compound of interest suggests that it may exhibit similar anticancer properties.

Furthermore, the piperidine nucleus is a common feature in a multitude of anticancer agents, where it can contribute to a variety of mechanisms, including the induction of apoptosis and interaction with DNA.[1][6]

A Roadmap for Investigation: From In Silico Prediction to In Vivo Validation

To systematically evaluate the potential biological activities of methyl 3-(piperidin-1-ylmethyl)benzoate, a phased approach is proposed, commencing with computational predictions to refine our hypotheses, followed by empirical validation.

Caption: A phased approach to investigating the biological activity of methyl 3-(piperidin-1-ylmethyl)benzoate.

Phase 1: In Silico Predictive Modeling

Before embarking on costly and time-consuming wet lab experiments, in silico tools can provide valuable insights into the likely biological activities and drug-like properties of a compound.[7][8][9]

A crucial first step is to assess the pharmacokinetic and toxicological profile of methyl 3-(piperidin-1-ylmethyl)benzoate. A variety of open-access and commercial software can be used for this purpose.

Predicted ADMET Properties of Methyl 3-(piperidin-1-ylmethyl)benzoate

| Property | Predicted Value | Implication |

| Molecular Weight | 233.31 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 2.8 | Good balance of lipophilicity for cell permeability |

| H-bond Donors | 0 | Favorable for oral absorption |

| H-bond Acceptors | 3 | Favorable for oral absorption |

| Blood-Brain Barrier Permeability | High Probability | Suggests potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 and CYP3A4 | Indicates potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Note: These are hypothetical values and would need to be generated using specific in silico tools.

Based on the structural analogies discussed earlier, we can use target prediction algorithms to identify potential protein targets. Following target identification, molecular docking simulations can predict the binding affinity and mode of interaction between methyl 3-(piperidin-1-ylmethyl)benzoate and these targets.

Potential Predicted Targets and Docking Scores

| Target | Predicted Binding Affinity (kcal/mol) | Rationale for Investigation |

| Acetylcholinesterase (AChE) | -9.5 | Structural similarity to known AChE inhibitors |

| Butyrylcholinesterase (BuChE) | -8.8 | Often a secondary target for cholinesterase inhibitors |

| Glucose-6-Phosphate Dehydrogenase | -7.2 | Based on the activity of methyl benzoate derivatives |

| Sigma-1 Receptor | -10.1 | Common target for piperidine-containing CNS drugs |

Note: These are hypothetical values and would need to be generated using specific in silico tools.

Phase 2: In Vitro Experimental Validation

The hypotheses generated from the in silico studies must be validated through rigorous in vitro experiments.

Objective: To determine the inhibitory potency of methyl 3-(piperidin-1-ylmethyl)benzoate against AChE and BuChE.

Materials:

-

Acetylcholinesterase (from Electric eel)

-

Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Methyl 3-(piperidin-1-ylmethyl)benzoate

-

Donepezil (positive control)

Procedure:

-

Prepare stock solutions of the test compound and donepezil in DMSO.

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound or control.

-

Add 125 µL of phosphate buffer (pH 8.0).

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE or BuChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI or BTCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Objective: To assess the cytotoxic effects of methyl 3-(piperidin-1-ylmethyl)benzoate on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal human cell line (e.g., HEK293)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Methyl 3-(piperidin-1-ylmethyl)benzoate

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the test compound or doxorubicin for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 value.

Phase 3: In Vivo Evaluation

Promising results from in vitro studies would warrant further investigation in animal models to assess the compound's pharmacokinetic profile and in vivo efficacy.

Caption: Workflow for in vivo pharmacokinetic and efficacy evaluation.

Conclusion and Future Directions

Methyl 3-(piperidin-1-ylmethyl)benzoate represents a novel chemical entity with significant, albeit currently unproven, therapeutic potential. Based on a thorough analysis of its structural components, we have postulated that this compound may exhibit valuable biological activities, particularly in the realms of neuropharmacology and oncology. The comprehensive research roadmap outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for the systematic investigation of these hypotheses.

The successful validation of the predicted activities would position methyl 3-(piperidin-1-ylmethyl)benzoate as a promising lead compound for further optimization and development. Future work would focus on structure-activity relationship studies to enhance potency and selectivity, as well as more extensive preclinical development to fully characterize its safety and efficacy profile.

References

-

Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link]

-

In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

-

Small-molecule Bioactivity Databases. Request PDF. [Link]

-

CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. CODD-Pred. [Link]

-

Small-molecule Bioactivity Databases. Edinburgh Research Explorer. [Link]

-

SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. arXiv. [Link]

-

Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. PubMed. [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

METHYL BENZOATE. Ataman Kimya. [Link]

-

Methyl benzoate. Wikipedia. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

Methyl 3-(piperidin-1-ylmethyl)benzoate: A Core Intermediate for Advanced Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Characterization, and Strategic Application

Introduction: The Strategic Value of the Piperidinomethyl-Aryl Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to a vast array of FDA-approved therapeutics and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing agents targeting the central nervous system (CNS), among other areas. When coupled to an aromatic system via a methylene bridge, as in the case of methyl 3-(piperidin-1-ylmethyl)benzoate, it forms a versatile and synthetically accessible building block. This structure offers three key points for diversification: modification of the piperidine ring, reactions at the benzoate ester, and substitution on the aromatic core.

This guide provides an in-depth technical overview of methyl 3-(piperidin-1-ylmethyl)benzoate, focusing on its efficient synthesis, robust characterization, and strategic deployment as a core intermediate in the development of novel chemical entities. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of methyl 3-(piperidin-1-ylmethyl)benzoate are summarized below.

| Property | Value | Source/Note |

| Molecular Formula | C₁₄H₁₉NO₂ | Calculated |

| Molecular Weight | 233.31 g/mol | Calculated |

| CAS Number | N/A | The corresponding acid is 158861-24-6[1] |

| Appearance | Colorless to pale yellow oil | Predicted |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Predicted |

Expected Spectroscopic Data:

Authenticating the structure of the intermediate is a critical, self-validating step in any synthetic workflow. Based on analogous structures, the following spectroscopic signatures are expected[2]:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9-8.0 ppm (m, 2H): Aromatic protons ortho to the ester and on the C2 position.

-

δ 7.4-7.5 ppm (m, 2H): Remaining aromatic protons.

-

δ 3.91 ppm (s, 3H): Methyl protons of the ester (-COOCH₃).

-

δ 3.55 ppm (s, 2H): Benzylic protons of the methylene bridge (-Ar-CH₂-N).

-

δ 2.40 ppm (br t, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen (N-CH₂).

-

δ 1.58 ppm (m, 4H): Methylene protons at the 3 and 5 positions of the piperidine ring.

-

δ 1.45 ppm (m, 2H): Methylene protons at the 4 position of the piperidine ring.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 167.0 ppm: Carbonyl carbon of the ester (C=O).

-

δ 138.0 - 128.0 ppm: Aromatic carbons.

-

δ 63.5 ppm: Benzylic carbon (-Ar-CH₂-N).

-

δ 54.0 ppm: Piperidine carbons adjacent to nitrogen (N-CH₂).

-

δ 52.1 ppm: Methyl carbon of the ester (-OCH₃).

-

δ 26.0 ppm: Piperidine carbons at C3/C5.

-

δ 24.5 ppm: Piperidine carbon at C4.

-

-

IR (ATR, cm⁻¹):

-

2935, 2850: C-H stretching (aliphatic).

-

1720: C=O stretching (ester carbonyl).

-

1280, 1110: C-O stretching (ester).

-

-

Mass Spectrometry (ESI+):

-

m/z: 234.14 [M+H]⁺.

-

Core Synthesis Methodology: Reductive Amination

The most reliable and scalable method for preparing methyl 3-(piperidin-1-ylmethyl)benzoate is the one-pot reductive amination of methyl 3-formylbenzoate with piperidine. This method is preferred for its high efficiency, mild reaction conditions, and operational simplicity.

Mechanism and Scientific Rationale

The reaction proceeds in two key stages within the same pot:

-

Iminium Ion Formation: Piperidine, a secondary amine, reacts with the aldehyde group of methyl 3-formylbenzoate under weakly acidic conditions to form a transient hemiaminal, which then dehydrates to form a resonance-stabilized iminium ion. The acidic environment catalyzes the dehydration step, which is crucial for driving the reaction forward.

-

Hydride Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion.

Causality in Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the protocol's trustworthiness. Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is not reactive enough to reduce the starting aldehyde or the ester functional group. Its reactivity is specifically tuned to reduce the electrophilic iminium ion intermediate. The bulky acetoxy groups also provide steric hindrance, making the reagent less reactive and more selective. This inherent selectivity prevents side reactions and simplifies purification.

-

Dichloromethane (DCM) as Solvent: DCM is an excellent choice as it is aprotic and effectively solubilizes both the starting materials and the iminium intermediate without interfering with the reaction.

-

Acetic Acid (Optional Catalyst): A small amount of acetic acid can be used to ensure the pH is optimal for iminium ion formation without being so acidic as to protonate the piperidine, which would render it non-nucleophilic.

Diagram: Synthesis via Reductive Amination

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol: Synthesis

-

Vessel Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methyl 3-formylbenzoate (10.0 g, 60.9 mmol, 1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL). To this solution, add piperidine (6.6 mL, 67.0 mmol, 1.1 eq). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

-

Reduction Step: In a single portion, add sodium triacetoxyborohydride (15.5 g, 73.1 mmol, 1.2 eq) to the stirring solution. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

-

Workup and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). This yields the final product as a clear to pale yellow oil.

Application as a Versatile Chemical Intermediate

The true value of methyl 3-(piperidin-1-ylmethyl)benzoate lies in its utility as a strategic intermediate. The ester moiety is a versatile chemical handle that can be readily transformed into other functional groups, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

A primary application is the hydrolysis of the methyl ester to its corresponding carboxylic acid (3-(piperidin-1-ylmethyl)benzoic acid, CAS 158861-24-6)[1]. This acid is a crucial precursor for creating a diverse array of amides by coupling it with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This strategy is fundamental in drug discovery for exploring the chemical space around a core scaffold to optimize properties like target affinity, selectivity, and ADME profile.

Diagram: Intermediate to Final Product Workflow

Caption: Workflow for library synthesis from the core intermediate.

Experimental Protocol: Saponification to Carboxylic Acid

-

Setup: Dissolve methyl 3-(piperidin-1-ylmethyl)benzoate (5.0 g, 21.4 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.8 g, 42.8 mmol, 2.0 eq) and stir the mixture at 40 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Acidification: After cooling to room temperature, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and adjust the pH to ~6 with 1M HCl. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(piperidin-1-ylmethyl)benzoic acid.

This carboxylic acid is now primed for amide coupling reactions, serving as a direct gateway to novel chemical matter for biological screening.

Conclusion

Methyl 3-(piperidin-1-ylmethyl)benzoate is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and efficient entry point to a rich chemical space. The robust reductive amination synthesis is scalable and founded on principles of selectivity, ensuring high purity and yield. Its true power is realized in its role as a versatile building block, where the ester functionality acts as a reliable handle for diversification. For any research organization focused on the discovery of novel therapeutics, particularly in the CNS space, mastering the synthesis and application of this intermediate is a valuable asset for accelerating the drug discovery pipeline.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(piperidin-1-ylmethyl)benzoate

Foreword: The Physicochemical Keystone of Drug Development

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the characterization of a molecule's solubility and stability. These intrinsic properties are not mere data points; they are the bedrock upon which formulation, dosage, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth, practical framework for assessing the solubility and stability of Methyl 3-(piperidin-1-ylmethyl)benzoate, a molecule featuring a tertiary amine within a piperidine ring and a methyl ester on a benzene core. The methodologies and principles discussed herein are designed for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure robust and reliable data generation.

Molecular Profile: Methyl 3-(piperidin-1-ylmethyl)benzoate

To understand the behavior of a molecule, one must first understand its structure. Methyl 3-(piperidin-1-ylmethyl)benzoate (CAS No. 73278-90-7) possesses two key functional groups that dictate its physicochemical properties:

-

The Piperidine Ring: This saturated heterocycle contains a tertiary amine. The lone pair of electrons on the nitrogen atom imparts basicity, making the molecule's solubility highly dependent on pH.[1] In acidic environments, the nitrogen is protonated, forming a cationic species that is generally more water-soluble.

-

The Methyl Benzoate Moiety: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a primary degradation pathway.[2] The aromatic ring and ester group contribute to the molecule's lipophilicity.

A comprehensive understanding of these features allows us to anticipate potential challenges, such as poor aqueous solubility at neutral pH and hydrolytic instability.

Table 1: Physicochemical Properties of Structurally Related Compounds (Note: Exact experimental data for the title compound is not publicly available. This table presents data for similar structures to provide context.)

| Property | Value (Compound) | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | [3] |

| Molecular Weight | 233.31 g/mol | [3] |

| LogP (Predicted) | ~2.5 - 3.5 | Inferred from similar structures[4] |

| pKa (Predicted) | ~8.5 - 9.5 (for the piperidinium ion) | Inferred from piperidine's pKa |

| Water Solubility | Poorly soluble | Inferred from methyl benzoate[2] |

Solubility Characterization: A Multi-Faceted Approach

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a compound like Methyl 3-(piperidin-1-ylmethyl)benzoate, with its ionizable amine, a simple solubility value is insufficient. We must characterize its solubility across a physiologically relevant pH range.

The "Why": Kinetic vs. Thermodynamic Solubility

In early discovery, speed is essential. Kinetic solubility assays, often using DMSO stock solutions, provide a rapid assessment of how much compound can be dissolved in a buffer before it precipitates. This is invaluable for screening and designing in-vitro assays. However, this method can yield supersaturated, metastable solutions.

Thermodynamic solubility , conversely, measures the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but accurate measure, essential for pre-formulation and understanding the true dissolution potential in the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

This protocol uses light scattering (nephelometry) to detect precipitation as the compound is introduced from a DMSO stock into aqueous buffers.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 3-(piperidin-1-ylmethyl)benzoate in 100% DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a pH range of 2.0 to 10.0 (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 phosphate, pH 10.0 carbonate).

-

Assay Plate Preparation: Dispense 198 µL of each buffer into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock to the buffer wells, resulting in a final concentration of 100 µM and 1% DMSO. Mix thoroughly.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: Compare the signal from the sample wells to a negative control (1% DMSO in buffer) and a positive control (a known insoluble compound). The concentration at which significant light scattering occurs is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility, as described in FDA and ICH guidelines.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid Methyl 3-(piperidin-1-ylmethyl)benzoate to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][6]

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to a different polymorph or a salt).

Table 2: Example Thermodynamic Solubility Data

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) |

| 1.2 (Simulated Gastric Fluid) | 37 | 1550 |

| 4.5 (Acetate Buffer) | 37 | 820 |

| 6.8 (Simulated Intestinal Fluid) | 37 | 45 |

| 7.4 (Phosphate Buffer) | 37 | 15 |

The expected trend is high solubility at low pH, where the piperidine nitrogen is protonated, and a sharp decrease as the pH approaches and exceeds the pKa of the compound.

Solubility Workflow Diagram

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is crucial for determining a drug's shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[7][8] Forced degradation, or stress testing, is the cornerstone of this process, intentionally exposing the drug to harsh conditions to accelerate its decomposition.[9][10] The goal, as outlined in ICH guideline Q1A(R2), is to achieve 5-20% degradation to ensure that the analytical method can adequately separate and detect degradants.[9]

The Prerequisite: A Stability-Indicating Analytical Method

Before initiating stress studies, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed. This method must be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products, impurities, and excipients.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Forced Degradation Protocols

For each condition, a solution of Methyl 3-(piperidin-1-ylmethyl)benzoate (e.g., 1 mg/mL) is prepared and subjected to stress. Samples are taken at various time points (e.g., 0, 2, 6, 24, 48 hours), quenched if necessary, and analyzed by the stability-indicating HPLC method.

A. Hydrolytic Degradation

-

Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis, primarily targeting the ester linkage.

-

Acidic Conditions:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at 60°C.

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Expected Degradant: 3-(piperidin-1-ylmethyl)benzoic acid.

-

-

Basic Conditions:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate at 60°C.

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Expected Degradant: 3-(piperidin-1-ylmethyl)benzoic acid.

-

B. Oxidative Degradation

-

Rationale: To evaluate the molecule's sensitivity to oxidation. The tertiary amine and the benzylic carbon are potential sites of oxidation.

-

Protocol:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light.

-

Analyze samples directly. Due to the often rapid kinetics of oxidation, sampling intervals should be shorter initially.[9]

-

Expected Degradant: N-oxide at the piperidine nitrogen is a common oxidative metabolite for such structures.

-

C. Thermal Degradation

-

Rationale: To assess the intrinsic stability of the molecule at elevated temperatures.

-

Protocol:

-

Store the solid compound in a temperature-controlled oven at 70°C.

-

Store a solution of the compound (e.g., in a 50:50 acetonitrile:water mixture) at 70°C.

-

At each time point, prepare a solution from the stressed solid or dilute the stressed solution for analysis.

-

D. Photolytic Degradation

-

Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing and packaging. The protocol should adhere to ICH Q1B guidelines.[8][11]

-

Protocol:

-

Expose both solid and solution samples to a controlled light source that provides both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.[7]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze both the light-exposed and dark control samples to differentiate between photolytic and thermal degradation.

-

Stability Study Workflow Diagram

Caption: Workflow for forced degradation stability studies.

Table 4: Example Summary of Forced Degradation Results

| Stress Condition | Time | % Assay of Parent | Major Degradant Peak (RT, min) | Mass Balance (%) |

| 0.1 M HCl (60°C) | 24h | 85.2 | 4.1 | 99.5 |

| 0.1 M NaOH (60°C) | 6h | 89.1 | 4.1 | 99.8 |

| 3% H₂O₂ (RT) | 24h | 91.5 | 7.8 | 100.1 |

| Thermal (70°C, solution) | 48h | 98.8 | Not Detected | 100.3 |

| Photolytic (ICH Q1B) | - | 99.2 | Not Detected | 99.9 |

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded strategy for the comprehensive evaluation of the solubility and stability of Methyl 3-(piperidin-1-ylmethyl)benzoate. The data generated from these studies are fundamental. The pH-solubility profile directly informs the selection of formulation strategies, such as salt formation or enabling technologies, to overcome poor solubility.[12] The stability profile dictates required storage conditions, identifies potential impurities that must be monitored and qualified, and validates the analytical methods that will be used for quality control throughout the drug's lifecycle. By understanding the causality behind each experimental choice and adhering to established guidelines, researchers can build a solid physicochemical foundation for their drug development programs, mitigating risks and accelerating the path to clinical success.

References

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.

- PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate.

- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?

- BIOSYNCE. (2025). What is the stability of piperidine?